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Compound Name:
(D-Trp8,D-Cys14)-Somatostatin-

14

Cat. No.: B15618833 Get Quote

An In-Depth Technical Guide to (D-Trp8,D-
Cys14)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthetic somatostatin analog,

(D-Trp8,D-Cys14)-Somatostatin-14. It details its chemical properties, synthesis, and biological

activity, with a focus on its interaction with somatostatin receptors and the subsequent signaling

pathways. This document is intended to serve as a valuable resource for researchers and

professionals involved in the fields of endocrinology, oncology, and drug development, offering

detailed experimental protocols and structured data to facilitate further investigation and

application of this potent somatostatin analog.

Introduction
Somatostatin-14 is a naturally occurring cyclic tetradecapeptide that plays a crucial role in

regulating the endocrine and nervous systems. Its therapeutic potential is limited by its short

biological half-life. Consequently, numerous synthetic analogs have been developed to

enhance stability and selectivity. (D-Trp8,D-Cys14)-Somatostatin-14 is one such analog,

characterized by the substitution of L-Tryptophan at position 8 with its D-enantiomer and L-
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Cysteine at position 14 with its D-enantiomer. These modifications result in a peptide with

increased resistance to enzymatic degradation and altered receptor binding affinities, making it

a subject of significant scientific interest. This guide will delve into the core technical aspects of

this compound.

Chemical Properties and Identification
(D-Trp8,D-Cys14)-Somatostatin-14 is a synthetic cyclic peptide. Its fundamental chemical and

physical properties are summarized in the table below.

Property Value

CAS Number 61950-59-2[1]

Molecular Formula C76H104N18O19S2[2]

Molecular Weight 1637.88 g/mol [3]

Amino Acid Sequence
Ala-Gly-c[Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-

Phe-Thr-Ser-D-Cys]

Canonical SMILES

C--INVALID-LINK--

C(=O)NCC(=O)N[C@H]1CSSC--INVALID-LINK-

-C)C(=O)N--INVALID-LINK--C(=O)N--INVALID-

LINK--C(=O)N--INVALID-LINK--O)C(=O)N--

INVALID-LINK--C(=O)N--INVALID-LINK--

C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-

LINK--N--INVALID-LINK--C(=O)O)--INVALID-

LINK--O">C@HNC(=O)--INVALID-LINK--

NC(=O)--INVALID-LINK--NC(=O)--INVALID-

LINK--NC1=O

Physical Appearance Lyophilized powder

Storage and Stability Store at -20°C for long-term stability.

Synthesis and Purification
The synthesis of (D-Trp8,D-Cys14)-Somatostatin-14 is typically achieved through solid-phase

peptide synthesis (SPPS), followed by cyclization and purification. A detailed experimental
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protocol, based on the methodologies described by Felix et al. (1980), is provided below.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of the protected linear peptide on a chlorotrityl

resin.

Materials:

2-Chlorotrityl chloride resin

Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH and Fmoc-D-Cys(Trt)-OH)

DIPEA (N,N-Diisopropylethylamine)

DCM (Dichloromethane)

DMF (N,N-Dimethylformamide)

Piperidine

Methanol

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

TFA (Trifluoroacetic acid)

TIS (Triisopropylsilane)

Water

Procedure:

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first Fmoc-protected

amino acid (Fmoc-D-Cys(Trt)-OH) and DIPEA. Agitate the mixture for 2 hours. Cap any

remaining active sites with methanol.
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Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a 20% solution of

piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

Amino Acid Coupling: Wash the resin thoroughly with DMF. In a separate vessel, pre-activate

the next Fmoc-protected amino acid with HBTU, HOBt, and DIPEA in DMF. Add the activated

amino acid solution to the resin and agitate for 2 hours.

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in

the sequence.

Cleavage from Resin: Once the linear peptide is fully assembled, wash the resin with DCM.

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave

the peptide from the resin and remove side-chain protecting groups.

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether. Centrifuge

to collect the peptide pellet, wash with ether, and then lyophilize to obtain a powder.

Experimental Protocol: Cyclization and Purification
Materials:

Crude linear peptide

Ammonium bicarbonate buffer (pH 8.5)

Hydrogen peroxide (3%)

Acetic acid

Reversed-phase HPLC system with a C18 column

Acetonitrile

Water

TFA

Procedure:
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Cyclization: Dissolve the crude linear peptide in an ammonium bicarbonate buffer at a low

concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. Add a 3% solution of

hydrogen peroxide dropwise while stirring to facilitate the formation of the disulfide bond.

Monitor the reaction by HPLC.

Quenching: Once the cyclization is complete, quench the reaction by adding acetic acid to

lower the pH.

Purification: Purify the cyclic peptide by reversed-phase HPLC on a C18 column. Use a

linear gradient of acetonitrile in water, both containing 0.1% TFA.

Characterization: Collect the fractions containing the pure peptide. Confirm the identity and

purity of the final product by mass spectrometry and analytical HPLC.

Lyophilization: Lyophilize the pure fractions to obtain the final (D-Trp8,D-Cys14)-
Somatostatin-14 product as a white powder.
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Fig. 1: Experimental workflow for the synthesis and purification of (D-Trp8,D-Cys14)-
Somatostatin-14.

Biological Activity and Receptor Binding
(D-Trp8,D-Cys14)-Somatostatin-14 is a potent somatostatin analog that exhibits a broad

spectrum of biological activities, primarily through its interaction with the five known

somatostatin receptor subtypes (SSTR1-5).

Potency
Studies have shown that the D-Trp substitution at position 8 significantly enhances the

biological activity of somatostatin analogs.[5] (D-Trp8)-Somatostatin-14, a closely related

analog, is reported to be 6 to 8 times more potent than native somatostatin-14 in inhibiting the

release of growth hormone, glucagon, and insulin.[5] While specific potency data for the

double-substituted (D-Trp8,D-Cys14) analog is not readily available in comparative studies, its

structural similarity suggests a comparable or even enhanced potency profile due to increased

stability.

In Vivo Effects
Intestinal Absorption: In a study on hamsters, intraperitoneal administration of (D-Trp8,D-
Cys14)-Somatostatin-14 (12 µ g/100g body weight) did not significantly alter the intestinal

absorption of D-glucose and D-galactose.[6] However, it did modulate the activity of certain

disaccharidases, inhibiting brush-border lactase activity in females and maltase in females 4

hours post-administration, while increasing sucrase activity in both sexes 14 hours after

treatment.[6]

Neurobehavioral Effects: In rats, (D-Trp8,D-Cys14)-Somatostatin-14 has been shown to

delay the extinction of active avoidance behavior and reverse electroconvulsive shock-

induced amnesia, suggesting effects on memory and learning processes.

Signaling Pathways
Upon binding to its G-protein coupled receptors (GPCRs), somatostatin and its analogs,

including (D-Trp8,D-Cys14)-Somatostatin-14, initiate a cascade of intracellular signaling

events. The primary signaling pathways are inhibitory in nature.
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Key Signaling Cascades:

Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the dissociation of the G-protein

complex. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA)

activity, which in turn modulates various cellular processes, including hormone secretion and

cell proliferation.

Modulation of Ion Channels: Somatostatin receptor activation can also lead to the opening of

inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a

decrease in Ca2+ influx through voltage-gated calcium channels. This is a key mechanism

for the inhibition of hormone secretion.

Activation of Phosphatases: SSTRs can activate various protein phosphatases, such as

SHP-1 and SHP-2, which can dephosphorylate and inactivate signaling molecules involved

in cell growth and proliferation pathways, including the MAPK/ERK pathway.
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Fig. 2: Simplified signaling pathway of (D-Trp8,D-Cys14)-Somatostatin-14.

Conclusion
(D-Trp8,D-Cys14)-Somatostatin-14 is a potent and stable synthetic analog of somatostatin-

14. Its unique chemical properties, conferred by the double D-amino acid substitution, result in

enhanced biological activity and make it a valuable tool for research in endocrinology and

related fields. This technical guide provides a foundational understanding of its synthesis,

chemical properties, and biological functions, offering detailed protocols and data to support its

application in scientific investigation and drug development. Further research is warranted to

fully elucidate its receptor binding profile and the nuances of its intracellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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